Product packaging for l-Arabinofuranose(Cat. No.:CAS No. 7261-25-8)

l-Arabinofuranose

Cat. No.: B3344462
CAS No.: 7261-25-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-HWQSCIPKSA-N
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Description

Natural Occurrence and Distribution of L-Arabinofuranose

This compound is widespread in nature, primarily incorporated into the intricate polysaccharide networks of plant cell walls and the unique glycoconjugates of certain microorganisms. nih.govnih.gov Its presence is fundamental to the structure and function of these biological materials.

This compound as a Constituent of Plant Polysaccharides

In plants, this compound is a major component of non-cellulosic polysaccharides, contributing significantly to the architecture and properties of the primary cell wall. nih.govmdpi.com It is found in various complex polysaccharides, where it often forms side chains that decorate the main polymer backbones.

Pectins are a family of complex polysaccharides in the primary cell walls of terrestrial plants, and this compound is a key component of two types of pectic side chains: arabinans and arabinogalactans. nih.govfrontiersin.org These are typically attached to a rhamnogalacturonan I (RG-I) backbone. nih.gov

Pectic arabinans are primarily composed of α-1,5-linked this compound residues forming a linear backbone. frontiersin.orgresearchgate.net This backbone is often branched with other this compound units attached via α-1,2 and/or α-1,3 linkages. researchgate.net The degree and pattern of this branching can vary between plant species and tissues. nih.gov

Arabinogalactans associated with pectin (B1162225) are classified as type I (AG-I) and type II (AG-II). nih.govfrontiersin.org Type I arabinogalactans have a backbone of β-1,4-linked D-galactopyranose residues, which can be substituted with α-L-arabinofuranosyl residues. nih.govfrontiersin.org Type II arabinogalactans, which are also found in arabinogalactan (B145846) proteins, have a more complex structure with a β-1,3-linked galactan backbone and β-1,6-linked galactan side chains that are often terminated with α-L-arabinofuranose residues. wikipedia.orgnih.gov

Pectic PolysaccharideThis compound Linkage and RoleCommon Plant Sources
Arabinan (B1173331)Forms α-1,5-linked backbone with α-1,2 and/or α-1,3-linked branches.Sugar beet, potato, apple. researchgate.netnih.govucviden.dk
Arabinogalactan I (AG-I)Present as side chains on a β-1,4-galactan backbone.Soybean, potato. researchgate.netfrontiersin.org
Arabinogalactan II (AG-II)Terminal residues on β-1,6-galactan side chains of a β-1,3-galactan backbone. wikipedia.orgnih.govLarchwood, carrot, radish. wikipedia.orgnih.gov

Arabinoxylans are a major type of hemicellulose, particularly abundant in the cell walls of cereals and grasses. lsbu.ac.uknih.gov Their structure consists of a linear backbone of β-1,4-linked D-xylopyranose units. nih.govresearchgate.net This xylan (B1165943) backbone is substituted with α-L-arabinofuranose residues attached at the C(O)-2 and/or C(O)-3 positions of the xylose units. nih.govfrontiersin.org The distribution and density of these arabinofuranosyl substitutions vary depending on the plant source and can be mono- or di-substituted on the xylopyranosyl residues. lsbu.ac.uknih.gov In some cases, these this compound side chains can be further esterified with ferulic acid, which can form cross-links between polysaccharide chains, contributing to cell wall rigidity. nih.govresearchgate.net

Arabinoxylan FeatureDescriptionCommon Cereal Sources
BackboneLinear chain of β-1,4-linked D-xylopyranose residues. nih.govresearchgate.netWheat, corn, rye, barley, rice, oat. nih.gov
This compound SubstitutionAttached as α-1,2 and/or α-1,3-linked side chains to the xylan backbone. nih.govfrontiersin.org
Further ModificationsThis compound units can be esterified with ferulic acid. nih.govresearchgate.net

This compound is a key glycan component of a class of plant cell wall glycoproteins known as hydroxyproline-rich glycoproteins (HRGPs), which includes extensins and arabinogalactan proteins (AGPs). mdpi.comfrontiersin.org

Extensins are structural proteins characterized by repeating Ser-(Hyp)4 motifs, where Hyp is hydroxyproline (B1673980). researchgate.netnih.gov Most of the hydroxyproline residues in extensins are O-glycosylated with short side chains of this compound. researchgate.netnih.gov These oligoarabinosides typically consist of one to four β-L-arabinofuranosyl residues linked together. researchgate.net The arabinosylation of extensins is thought to be crucial for stabilizing the protein's polyproline II helix structure and for facilitating the formation of a cross-linked network within the cell wall. nih.gov

Arabinogalactan proteins (AGPs) are another class of heavily glycosylated HRGPs. wikipedia.orgnih.gov The carbohydrate portion, which can constitute over 90% of the molecule's mass, is a complex type II arabinogalactan. wikipedia.org As mentioned previously, these structures have a β-1,3-galactan backbone with β-1,6-galactan side chains, which are frequently terminated by α-L-arabinofuranose residues. wikipedia.orgnih.gov

This compound in Microbial Glycoconjugates

Beyond the plant kingdom, this compound is a critical structural element in the cell walls of certain bacteria, most notably in the phylum Actinobacteria, which includes the genus Mycobacterium. nih.govacs.org

The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex structure that is essential for its survival and pathogenicity. nih.govnih.gov A major component of this cell wall is a macromolecule called the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govasm.org

Fungal Polysaccharide Structures

Fungi that degrade plant biomass produce a suite of extracellular enzymes, including α-L-arabinofuranosidases, to specifically release L-arabinose from plant polymers. nih.govresearchgate.net This enzymatic capability highlights the importance of this compound as a carbon source for these fungi. The released L-arabinose is then taken up and catabolized. researchgate.net The structural integration of this compound into fungal polysaccharides is less defined than in plants, but its role as a metabolic substrate is well-established, particularly for saprophytic and pathogenic fungi that interact with plant tissues. nih.gov

Biological and Functional Significance of this compound

The furanose form of L-arabinose is a key determinant of the functional properties of the polymers in which it resides. Its presence has profound implications for the architecture of plant cell walls and the physiology of microorganisms.

Role in Plant Cell Wall Architecture and Development

This compound is a ubiquitous and essential component of the plant cell wall, found in pectic polysaccharides (such as rhamnogalacturonan I), hemicelluloses (like arabinoxylan), and glycoproteins. exlibrisgroup.comresearchgate.net

Research has demonstrated a direct link between the presence of this compound-containing side chains, specifically arabinans associated with pectin, and the flexibility of the plant cell wall. nih.govtandfonline.comresearchgate.net These arabinan side chains are thought to act as plasticizers, preventing the rigidification of the pectin matrix and allowing for the reversible changes in cell shape and volume necessary for processes like stomatal opening and closing. pnas.org Studies on resurrection plants, which can tolerate extreme dehydration, have revealed an abundance of arabinose polymers in their cell walls, suggesting a role in maintaining structural integrity during desiccation and rehydration. nih.gov

The degradation of arabinans in guard cell walls has been shown to lock the stomata in either an open or closed state, highlighting the critical role of these this compound-rich polymers in facilitating the dynamic movements required for gas exchange and water regulation. pnas.org Furthermore, the metabolism of L-arabinose is implicated in plant responses to abiotic stresses such as salt stress. nih.gov

The metabolism of this compound is indispensable for normal plant growth and development. The synthesis of this compound-containing polymers relies on the availability of its precursor, UDP-L-arabinofuranose. Disruptions in the metabolic pathways that produce this precursor lead to severe developmental defects. For example, mutations in genes encoding enzymes responsible for the conversion of UDP-L-arabinopyranose to UDP-L-arabinofuranose result in plants with stunted growth and compromised cell wall integrity.

Furthermore, L-arabinose metabolism plays a crucial role in developmental processes such as seed germination. The hormone abscisic acid (ABA), which regulates seed dormancy and germination, has been shown to influence L-arabinose content in the cell wall. nih.gov Exogenous application of L-arabinose can enhance the inhibitory effect of ABA on germination, indicating a direct role for this sugar in developmental control. nih.gov Research in Arabidopsis thaliana has identified key enzymes in L-arabinose metabolism as being vital for ABA-mediated germination and early seedling development. nih.gov The proper regulation of L-arabinose incorporation into cell wall polymers is therefore essential for the successful completion of the plant life cycle. nih.gov

This compound in Microbial Physiology and Interactions

In microbial ecosystems, particularly those associated with plant biomass decomposition, this compound is a valuable nutrient source.

Microorganisms, including bacteria and fungi, have evolved sophisticated enzymatic systems to degrade plant cell wall polysaccharides and utilize the released monosaccharides for growth. nih.govresearchgate.net this compound, being abundant in hemicellulose and pectin, is a key target of these microbial enzymes. nih.govmicrobiologyresearch.org Fungi, for instance, secrete a variety of α-L-arabinofuranosidases that specifically cleave L-arabinofuranosyl residues from complex polymers. researchgate.netnih.govnih.govresearchgate.netresearchgate.net

The released L-arabinose is then transported into the microbial cell and enters catabolic pathways, ultimately feeding into central carbon metabolism. researchgate.netmdpi.com This process is a fundamental aspect of carbon cycling in terrestrial ecosystems, where the decomposition of plant matter by microbes returns carbon to the atmosphere and the soil. nih.govnih.govfrontiersin.orgresearchgate.net Some bacteria have developed highly specific transporters for this compound, allowing them to efficiently scavenge this sugar from the environment before it converts to its more stable pyranose form. nih.govmicrobiologyresearch.org This highlights the competitive advantage of specialized metabolic pathways for this compound utilization in microbial communities. The ability of diverse microbial populations to metabolize this compound underscores its importance as a readily available carbon source that fuels microbial activity and drives biogeochemical cycles. mdpi.commdpi.com

Data Tables

Table 1: Biochemical Properties of Selected Fungal α-L-Arabinofuranosidases

Fungal SpeciesEnzymeMolecular Mass (kDa)Optimal pHOptimal Temperature (°C)Reference
Penicillium purpurogenumArabinofuranosidase584.050 nih.gov
Aspergillus nigerα-L-arabinofuranosidase BNot specified4.060 researchgate.net
Trichoderma reeseiNot specifiedNot specified5.050 researchgate.net

Table 2: Impact of this compound Metabolism on Plant Development

Plant SpeciesGene/EnzymePhenotype of Mutant/Altered ExpressionDevelopmental Process AffectedReference
Arabidopsis thalianaMUR4 (UDP-D-xylose 4-epimerase)Hypersensitivity to ABA during germinationSeed germination, early post-germination growth nih.gov
Arabidopsis thalianaABI4 (Transcription factor)Lower L-Ara content in seed cell wallABA-mediated seed germination nih.gov
Oryza sativa (Rice)CAP1 (L-arabinokinase)Collapsed abnormal pollenPollen development nih.gov
Immunological Relevance of Microbial this compound-containing Glycans

Glycans containing this compound are prominent components of the cell walls of certain microbes, particularly within the genus Mycobacterium. These complex carbohydrates play a critical role in the host-pathogen interaction, acting as key pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system. The structural characteristics of these glycans, such as their linkage patterns and terminal modifications, dictate how they are perceived by host pattern recognition receptors (PRRs), leading to a spectrum of immunological outcomes ranging from immune activation to evasion.

The most extensively studied this compound-containing glycans are the mycobacterial polysaccharides, lipoarabinomannan (LAM) and arabinogalactan (AG). uzh.chnih.govnih.gov These molecules are not only essential for the viability and structural integrity of the bacterium but are also at the forefront of the immunological dialogue with the host. uzh.chnih.gov

Mycobacterial Glycans and Immune Recognition:

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids and glycans. nih.gov Lipoarabinomannan (LAM) is a large, branched glycolipid anchored in the plasma membrane, while arabinogalactan (AG) is a polysaccharide that forms the central part of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a core structural element of the mycobacterial cell wall. uzh.chnih.gov Both LAM and the arabinan domains of AG are built from this compound residues. nih.govnih.gov

The host immune system has evolved a variety of PRRs, particularly C-type lectin receptors (CLRs), to detect these microbial structures. nih.govmdpi.com Key CLRs involved in the recognition of mycobacterial this compound glycans include:

DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin): This receptor, expressed on dendritic cells, recognizes high-mannose structures. nih.gov The mannose caps (B75204) found on the terminal ends of LAM from pathogenic mycobacteria (Man-LAM) are crucial ligands for DC-SIGN. uzh.chnih.gov This interaction is highly selective for pathogenic species within the M. tuberculosis complex and is influenced by the nanoscale clustering of both the LAM ligands on the bacterial surface and the DC-SIGN receptors on the host cell. nih.gov The binding of Mtb to DC-SIGN is often associated with immune evasion, as it can suppress pro-inflammatory cytokine release and modulate immune responses. uzh.chnih.govnih.gov

Mincle (Macrophage Inducible C-type Lectin): While Mincle is well-known for recognizing the mycobacterial cord factor, trehalose (B1683222) dimycolate (TDM), it is a key sensor for mycobacterial components that drives pro-inflammatory responses, including the production of IL-6, IL-1β, and IL-23, which promote T-helper 1 (Th1) and Th17 cell differentiation. frontiersin.org

Dectin-2: This CLR recognizes high-mannose structures and can detect various fungal and bacterial pathogens, including M. tuberculosis. researchgate.net It often functions in cooperation with other receptors like Mincle to orchestrate an appropriate immune response. researchgate.net

Immunomodulatory Effects:

The interaction between this compound-containing glycans and host receptors is a critical determinant of the outcome of mycobacterial infection.

Immune Evasion: Pathogenic mycobacteria exploit these interactions to their advantage. Man-LAM from M. tuberculosis can suppress the release of pro-inflammatory cytokines by macrophages and dendritic cells and inhibit the maturation of phagosomes, thereby creating a more permissive environment for bacterial survival. uzh.chfrontiersin.org

Immune Activation and Adaptive Response: Conversely, the recognition of these glycans can also initiate protective immune responses. Beyond innate immunity, LAM and its precursors can be presented by the CD1b molecule to activate specific T cells. frontiersin.org Furthermore, the generation of antibodies against LAM suggests a role in humoral immunity, highlighting the ability of these glycans to bridge the innate and adaptive immune systems. frontiersin.orgfrontiersin.org

While L-arabinose is also a component of plant polysaccharides, which can be metabolized by various fungi, the direct immunological role of this compound in fungal PAMPs is less defined compared to its well-established significance in mycobacterial pathogenesis. nih.govnih.gov Fungal cell walls contain a variety of other immunologically active glycans, such as β-glucans and mannans, that are potent stimulators of the innate immune system. nih.govresearchgate.netmdpi.com

The table below summarizes key research findings on the interaction between specific microbial this compound-containing glycans and host immune receptors.

Interactive Data Table: Microbial this compound Glycans and Immune Receptor Interactions

Microbial Glycan/ComponentMicrobe ExampleHost Receptor(s)Key Immunological Outcome(s)
Lipoarabinomannan (LAM) Mycobacterium tuberculosisDC-SIGN, TLR2, CD1bModulates innate and adaptive immunity. Man-capped LAM binds DC-SIGN, leading to suppressed pro-inflammatory cytokine release and immune evasion. uzh.chnih.govnih.govfrontiersin.org
Arabinogalactan (AG) Mycobacterium tuberculosis(Associated with Peptidoglycan) TLR2/4Essential for cell wall integrity. uzh.chfrontiersin.org Truncation increases susceptibility to stress and antibiotics. uzh.ch
Mannose-capped LAM (Man-LAM) Mycobacterium tuberculosis, M. lepraeDC-SIGN, Mannose ReceptorFacilitates host cell invasion. uzh.ch Suppresses pro-inflammatory cytokine production and phagosome maturation. frontiersin.org
Phosphatidyl-inositol capped LAM (PI-LAM) Mycobacterium smegmatis (non-pathogenic)TLR2Generally considered less immunosuppressive than Man-LAM. nih.gov
Trehalose Dimycolate (TDM) / Cord Factor Mycobacterium tuberculosisMincle, MCLPotent inflammatory response, induction of Th1/Th17 cytokines (e.g., IL-6, IL-1β), granuloma formation. frontiersin.org
Fungal Arabinans Various Fungi (from plant sources)N/A (Metabolized by fungal enzymes)Fungi produce arabinanases to degrade plant-derived arabinans for carbon. nih.gov The direct role as a fungal PAMP is less characterized than for mycobacteria.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B3344462 l-Arabinofuranose CAS No. 7261-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-HWQSCIPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331542
Record name l-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arabinofuranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7261-25-8, 13221-22-2
Record name l-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arabinofuranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of L Arabinofuranose and Its Nucleotide Sugar Precursors

Enzymatic Pathways for L-Arabinose Generation

The journey to L-arabinofuranose begins with the synthesis of its precursor, L-arabinose, in the form of a nucleotide sugar. This process primarily utilizes UDP-xylose and pathways derived from UDP-glucose.

UDP-Xylose as a Precursor in L-Arabinose Biosynthesis

The most direct route to UDP-L-arabinopyranose (UDP-L-Arap), the pyranose form of UDP-L-arabinose, is through the epimerization of UDP-D-xylose (UDP-Xyl). This critical reaction is catalyzed by UDP-xylose 4-epimerases (UXEs), which belong to the EC 5.1.3.5 enzyme class. sigmaaldrich.com This epimerization at the C4 position of the xylose moiety effectively converts UDP-D-xylose into UDP-L-arabinopyranose. nih.gov This pathway is a key source of L-arabinose for incorporation into various cellular components. In plants, this conversion is known to occur in both the Golgi apparatus and the cytosol, highlighting the spatial regulation of L-arabinose precursor synthesis. nih.gov

UDP-Glucose Derived Pathways

The ultimate precursor for UDP-xylose, and thus for UDP-L-arabinose, is UDP-glucose (UDP-Glc). The de novo synthesis pathway begins with the conversion of UDP-glucose to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose 6-dehydrogenase. Subsequently, UDP-glucuronic acid is decarboxylated by UDP-xylose synthase (UXS) to yield UDP-xylose. nih.gov This series of reactions effectively channels carbon from glucose into the pentose (B10789219) phosphate (B84403) pathway for the synthesis of essential building blocks for cell wall polysaccharides. pnas.org In some organisms, bifunctional UDP-glucose 4-epimerases (UGEs) have been identified that can also catalyze the C4 epimerization of UDP-xylose to UDP-L-arabinopyranose, providing another link between glucose metabolism and L-arabinose synthesis. pnas.org

EnzymeEC NumberReactionPrecursorProduct
UDP-xylose 4-epimerase (UXE)5.1.3.5C4-epimerizationUDP-D-xyloseUDP-L-arabinopyranose
UDP-glucose 6-dehydrogenase1.1.1.22OxidationUDP-glucoseUDP-glucuronic acid
UDP-xylose synthase (UXS)4.1.1.35DecarboxylationUDP-glucuronic acidUDP-D-xylose

Enzymatic Interconversion of L-Arabinopyranose and this compound Forms

While L-arabinose is initially synthesized in its thermodynamically more stable pyranose form (UDP-L-Arap), it is the furanose form (UDP-L-Araf) that is predominantly incorporated into glycans. The enzymatic conversion between these two ring structures is therefore a pivotal step in the biosynthesis of this compound-containing polymers.

UDP-Arabinopyranose Mutases (UAMs/RGPs)

The reversible interconversion of UDP-L-arabinopyranose and UDP-L-arabinofuranose is catalyzed by a class of enzymes known as UDP-arabinopyranose mutases (UAMs), which are classified under EC 5.4.99.30. wikipedia.org These enzymes are also referred to as Reversibly Glycosylated Proteins (RGPs). nih.gov The reaction equilibrium favors the pyranose form over the furanose form, with a typical ratio of approximately 90:10. nih.gov Despite this unfavorable equilibrium, the continuous utilization of UDP-L-arabinofuranose by arabinosyltransferases drives the reaction towards the formation of the furanose isomer. pnas.org UAMs have been identified in a variety of plant species, indicating their widespread importance in the plant kingdom. nih.gov

Genetic Regulation of this compound Biosynthetic Enzymes

The expression of the enzymes involved in this compound biosynthesis is tightly regulated to meet the cellular demands for cell wall construction and other metabolic processes. This regulation occurs at the transcriptional level, ensuring that the production of this compound precursors is coordinated with plant growth and development.

Enzymology and Biochemical Mechanisms of L Arabinofuranose Degradation

α-L-Arabinofuranosidases (ABFs)

α-L-Arabinofuranosidases (ABFs), cataloged under EC 3.2.1.55, are a group of exo-acting glycoside hydrolases that catalyze the hydrolysis of terminal non-reducing α-L-arabinofuranosyl residues from various substrates. mdpi.comwikipedia.org These enzymes play a crucial role in the complete degradation of plant hemicelluloses, such as arabinan (B1173331) and arabinoxylan, by removing arabinose side chains. nih.govnih.gov This debranching action exposes the main polysaccharide backbone, making it accessible to other degrading enzymes like xylanases and endo-arabinanases, thus facilitating the synergistic breakdown of the entire polymer. nih.govusda.gov

Based on amino acid sequence similarities, ABFs are classified into several Glycoside Hydrolase (GH) families within the Carbohydrate-Active enZymes (CAZy) database. mdpi.commdpi.com The major families containing ABFs include GH3, GH43, GH51, GH54, GH62, and GH127. mdpi.commdpi.comjmb.or.kr This classification helps in predicting the structural fold and catalytic mechanism of newly discovered enzymes.

GH43 and GH62: These enzymes belong to the GH-F clan and typically adopt a five-bladed β-propeller fold. researchgate.net GH62 enzymes are known to be arabinoxylan-specific arabinofuranohydrolases (AXHs). mdpi.comresearchgate.net

GH51: Members of this family are part of the GH-A clan, characterized by a classic (β/α)8-barrel catalytic domain. nih.govnih.gov They are often non-specific, capable of liberating arabinose from a wide range of substrates. mdpi.com

GH127: This family includes β-L-arabinofuranosidases, which are functionally distinct as they cleave β-linked arabinofuranose residues found in some complex arabinan side chains. nih.govnih.gov

GH FamilyKey CharacteristicsStructural FoldPrimary Substrates
GH3Multi-specific enzymes.Multi-domainArabinans, Arabinoxylans
GH43Contains both exo- and endo-acting enzymes with diverse specificities. Some are specific exo-1,5-α-L-arabinofuranosidases. mdpi.com5-bladed β-propellerArabinoxylans, Arabinans, Arabinooligosaccharides mdpi.com
GH51Generally non-specific, attacking multiple linkage types. mdpi.com(β/α)8-barrelArabinoxylans, Branched and Linear Arabinans mdpi.com
GH54Often work in synergy with other hemicellulases.(β/α)8-barrelArabinans, Arabinogalactans
GH62Considered arabinoxylan-specific arabinofuranohydrolases (AXHs). mdpi.comresearchgate.net5-bladed β-propellerArabinoxylans mdpi.comresearchgate.net
GH127Unique specificity for β-L-arabinofuranose residues. nih.govnih.govNot specifiedComplex Arabinan Side Chains nih.govnih.gov

The substrate specificity of ABFs varies significantly among the different GH families and even within subfamilies. mdpi.com These enzymes are defined by their ability to hydrolyze specific glycosidic linkages, primarily α-1,2, α-1,3, and α-1,5 bonds, which connect arabinofuranose units to the main polysaccharide chain or to other side-chain residues. mdpi.comnih.gov

GH43 enzymes exhibit a wide range of specificities. For instance, subfamily GH43_26 contains exo-1,5-α-L-arabinofuranosidases that specifically cleave α-1,5-linkages in the arabinan main chain, while members of subfamily GH43_29 are specific for α-1,2-arabinofuranosidic linkages. mdpi.com Other GH43 enzymes, designated AXH-d3, specifically release 3-O-linked arabinofuranose side chains only from xylose residues that are doubly substituted at the O-2 and O-3 positions. mdpi.com

GH51 enzymes are generally more versatile, capable of hydrolyzing α-1,2, α-1,3, and α-1,5 linkages. mdpi.comnih.gov This broad specificity allows them to act on arabinoxylan, as well as both branched and linear arabinans. mdpi.com

GH62 enzymes are typically arabinoxylan-specific, acting on monosubstituted xylopyranosyl residues (AXH-m enzymes). mdpi.com

Studies on specific enzymes have further detailed these preferences. An α-L-arabinofuranosidase from Trichoderma reesei was found to hydrolyze linkages in the order of (1→5) > (1→2) ≥ (1→3). nih.gov In contrast, an enzyme from Bacillus subtilis 3-6 showed a preference order of (1→2) > (1→3) > (1→5) linkages. tandfonline.com An enzyme from Aspergillus niger 5-16 hydrolyzed linkages in the order of (1→2) > (1→3) > (1→5). nih.gov

ABFs from the major families typically operate via a retaining double-displacement mechanism. nih.govresearchgate.net This mechanism involves two key catalytic residues, usually glutamates, which function as a general acid/base and a nucleophile. nih.govembopress.org The process proceeds through two steps: glycosylation, where a covalent glycosyl-enzyme intermediate is formed, and deglycosylation, where this intermediate is hydrolyzed by a water molecule, resulting in the net retention of the anomeric configuration. researchgate.net

Structural biology studies have provided detailed insights into this mechanism. The crystal structure of an α-L-arabinofuranosidase from Geobacillus stearothermophilus (a GH51 enzyme) revealed a hexameric structure where each monomer consists of a (β/α)8-barrel catalytic domain and a C-terminal β-sandwich domain. nih.govembopress.org In the active site, the two catalytic glutamate (B1630785) residues are positioned approximately 4.7 Å apart. nih.govembopress.org An extensive network of hydrogen bonds tightly binds the arabinofuranose substrate, distorting its ring structure to stabilize the oxocarbenium ion-like transition state, which is crucial for catalysis. nih.govresearchgate.net

The production of ABF enzymes by microorganisms is a tightly regulated process, often controlled at the genetic level to ensure that the enzymes are synthesized only when their substrates are available. libretexts.orglibretexts.org This regulation is crucial for metabolic efficiency. The expression of genes encoding ABFs is frequently induced by the presence of L-arabinose or related polysaccharides. wikipedia.org

For example, in Aspergillus niger, the expression of the axhA gene, which encodes a GH62 ABF, is upregulated by xylose substrates. nih.gov In contrast, the expression of the abfB gene (a GH54 ABF) is primarily induced by arabinose. nih.gov This differential regulation allows the microorganism to fine-tune its enzymatic response to the specific composition of available plant biomass. In bacteria, the L-arabinose operon (araBAD operon) is a classic example of gene regulation where the presence of arabinose and absence of glucose dynamically activates the genes responsible for arabinose catabolism. wikipedia.org This control is often mediated by regulatory proteins (repressors or activators) that bind to DNA and modulate the transcription of enzyme-coding genes. libretexts.org

Endo-Arabinanases and Other Arabinan-Degrading Enzymes

While ABFs debranch arabinans, another class of enzymes is required to break down the main chain of these polysaccharides. This role is primarily filled by endo-arabinanases.

Endo-α-1,5-L-arabinanases (ABNs; EC 3.2.1.99) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,5-arabinofuranosidic linkages within the backbone of arabinan. nih.govjmb.or.kr This action produces shorter arabino-oligosaccharides. nih.gov Most known endo-arabinanases are classified within the GH43 family. nih.govmdpi.com

The degradation of complex, branched arabinans requires the synergistic action of both exo-acting ABFs and endo-acting ABNs. nih.govjmb.or.kr ABFs first remove the α-1,2 and α-1,3-linked side chains, creating stretches of linear, debranched arabinan. jmb.or.kr This debranched arabinan then becomes a suitable substrate for ABNs, which cleave the main α-1,5-linked backbone. nih.gov The resulting shorter oligosaccharides can be further broken down into arabinose monomers by ABFs. nih.gov Studies have shown that the simultaneous action of both enzyme types can lead to a significantly higher yield of L-arabinose from branched arabinan compared to the action of either enzyme alone. jmb.or.kr

In addition to ABFs and ABNs, other enzymes contribute to the complete degradation of arabinose-containing polysaccharides. For instance, some bacteria possess β-L-arabinopyranosidases (GH27) and β-L-arabinofuranosidases (GH127), which can cleave specific linkages not handled by the more common α-L-arabinofuranosidases. nih.govnih.gov Furthermore, mycobacteria have been found to produce endo-D-arabinanases, which are active on the D-arabinan core of arabinogalactan (B145846), a key component of the mycobacterial cell wall. nih.govnih.gov

Synergistic Action in Polysaccharide Depolymerization

The complete enzymatic breakdown of complex polysaccharides containing L-arabinofuranose, such as arabinan and arabinoxylan, is not accomplished by a single enzyme but through the coordinated and synergistic action of multiple hydrolases. nih.govfrontiersin.org This cooperative effort is essential for efficiently deconstructing the intricate structures of these plant cell wall components. nih.gov

Similarly, the degradation of arabinoxylan, which consists of a β-1,4-linked D-xylopyranosyl backbone substituted with L-arabinofuranosyl residues, relies on the synergy between endo-xylanases and ABFs. frontiersin.orgnih.gov The arabinofuranosyl substitutions on the xylan (B1165943) backbone can block the action of xylanases. frontiersin.orgnih.gov ABFs, also known as arabinoxylan-arabinofuranohydrolases (AXHs), cleave these arabinose side chains, which increases the accessibility of the xylan backbone for endoxylanases to hydrolyze. frontiersin.orgnih.govscirp.org The subsequent action of β-xylosidases then breaks down the resulting xylo-oligosaccharides into D-xylose. nih.gov

Research has demonstrated the effectiveness of these "multienzyme cocktails." For instance, a combination of an α-L-arabinofuranosidase from Thermothelomyces thermophilus (TtAbf62) with an endoxylanase and a β-xylosidase resulted in a significant increase in the release of reducing sugars from barley (85.71% increase) and wheat (33.33% increase) compared to the sum of the individual enzymes' activities. frontiersin.orgnih.gov In another study, combining the α-L-arabinofuranosidase AmAraf51 from Acetivibrio mesophilus with a xylanase for wheat arabinoxylan degradation boosted the yield of arabinose and xylose by 13.77-fold and 4.96-fold, respectively. mdpi.com This highlights that the removal of side chains by ABFs is a critical step that dramatically enhances the efficiency of main-chain cleaving enzymes. nih.govnih.gov

Table 1: Examples of Synergistic Enzyme Combinations for Polysaccharide Degradation

Enzyme Combination Substrate Key Finding Reference
α-L-arabinofuranosidase (TtAbf62), Endoxylanase, β-Xylosidase Barley and Wheat Arabinoxylan Significantly increased reducing sugar release (85.71% for barley, 33.33% for wheat) compared to individual enzymes. frontiersin.orgnih.gov
α-L-arabinofuranosidase (AmAraf51), Xylanase (M_Xyn10) Wheat Arabinoxylan 13.77-fold higher yield of arabinose and 4.96-fold higher yield of xylose. mdpi.com
α-L-arabinofuranosidase (AmAraf51), Arabinanase (PpAbn43) Sugar Beet Arabinan Dramatically stimulated saccharification level. mdpi.com
α-L-arabinofuranosidases (Abfs), Endo-xylanases (TmXyn10, AnXyn11) Pretreated Wheat and Corn Bran Abfs enhanced the release of xylo-oligomers by xylanases, which in turn stimulated arabinose release by Abfs. nih.gov

Microbial Systems for this compound Catabolism

Microorganisms, including both bacteria and fungi, have evolved sophisticated systems to utilize L-arabinose, the monosaccharide released from the enzymatic degradation of hemicellulose and pectin (B1162225). nih.govnih.gov These systems encompass the transport of the sugar into the cell and its subsequent metabolic breakdown through distinct catabolic pathways. nih.govresearchgate.net The ability to metabolize L-arabinose is crucial for microbes that thrive on decaying plant biomass. vtt.fi

Bacterial this compound Utilization Pathways

In bacteria, the most well-characterized pathway for L-arabinose catabolism is a direct, non-oxidative route that converts L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net This process is typically encoded by the ara operon. researchgate.net

The bacterial pathway involves three key enzymatic steps:

L-arabinose isomerase (AraA): This enzyme catalyzes the initial step, converting L-arabinose into L-ribulose. nih.govmicrobiologyresearch.org

L-ribulokinase (AraB): Following isomerization, AraB phosphorylates L-ribulose to produce L-ribulose-5-phosphate. nih.govmicrobiologyresearch.org

L-ribulose-5-phosphate 4-epimerase (AraD): The final enzyme in the sequence, AraD, catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate. nih.govmicrobiologyresearch.org

Before catabolism can begin, L-arabinose must be transported into the bacterial cell. This is often accomplished by high-affinity ATP-binding cassette (ABC) transporter systems, such as the AraFGH transporter in Escherichia coli, or by lower-affinity proton symporters like AraE. microbiologyresearch.orgnih.gov Gene clusters for L-arabinose utilization have been identified in a variety of bacteria, including Bacillus subtilis, Corynebacterium glutamicum, Clostridium acetobutylicum, and Shewanella sp. researchgate.netnih.govcdnsciencepub.com Some bacteria, like Azospirillum brasilense, possess an alternative oxidative pathway that converts L-arabinose to α-ketoglutarate. nih.govnih.gov

Table 2: Key Enzymes in the Bacterial this compound Catabolic Pathway

Enzyme Gene EC Number Function
L-arabinose isomerase araA 5.3.1.4 Converts L-arabinose to L-ribulose.
L-ribulokinase araB 2.7.1.16 Phosphorylates L-ribulose to L-ribulose-5-phosphate.
L-ribulose-5-phosphate 4-epimerase araD 5.1.3.4 Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Fungal this compound Catabolism

Fungi employ a unique catabolic pathway for L-arabinose degradation that is distinctly different from the bacterial route. nih.govvtt.fi It is a more complex, five-step oxidoreductive pathway that also culminates in the production of D-xylulose 5-phosphate. nih.govnih.gov This pathway has been extensively studied in biotechnologically important fungi such as Aspergillus niger and Trichoderma reesei (also known as Hypocrea jecorina). nih.govnih.govasm.org

The fungal pathway is characterized by a series of four alternating reduction and oxidation reactions, followed by a final phosphorylation step:

L-arabinose reductase: This NADPH-dependent enzyme reduces L-arabinose to the sugar alcohol L-arabinitol. nih.govnih.gov

L-arabinitol 4-dehydrogenase: This NAD+-dependent enzyme oxidizes L-arabinitol to L-xylulose. nih.govnih.govvtt.fi

L-xylulose reductase: L-xylulose is then reduced to xylitol (B92547) in an NADPH-dependent reaction. nih.govnih.govnih.gov

Xylitol dehydrogenase: The xylitol is subsequently oxidized to D-xylulose by an NAD+-dependent dehydrogenase. nih.govnih.gov

Xylulokinase: In the final irreversible step, D-xylulose is phosphorylated to D-xylulose 5-phosphate, which then enters the pentose phosphate pathway. nih.govnih.gov

Table 3: Enzymes of the Fungal this compound Catabolic Pathway

Step Enzyme Cofactor Product Reference
1 L-arabinose reductase NADPH L-arabinitol nih.govnih.gov
2 L-arabinitol 4-dehydrogenase NAD+ L-xylulose nih.govnih.gov
3 L-xylulose reductase NADPH Xylitol nih.govnih.gov
4 Xylitol dehydrogenase NAD+ D-xylulose nih.govnih.gov
5 Xylulokinase ATP D-xylulose 5-phosphate nih.govnih.gov

Advanced Analytical Methodologies for L Arabinofuranose Structural Elucidation

Chromatographic and Electrophoretic Separations for L-Arabinofuranose Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, such as protein hydrolysates or plant cell wall extracts, prior to its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates. L-arabinose can be separated from other monosaccharides using various HPLC modes. sielc.com

Normal-Phase Chromatography: Often utilizing columns with aminopropyl-bonded silica (amino columns), this method uses a mobile phase consisting of acetonitrile and water. It is effective for separating underivatized monosaccharides. emu.ee

Reverse-Phase Chromatography: While less common for polar, underivatized sugars, this mode can be used if the sugars are derivatized to increase their hydrophobicity. sielc.com

Ion-Exchange Chromatography: High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is a highly sensitive and specific method for carbohydrate analysis, capable of separating anomers and positional isomers.

Detection in HPLC is commonly achieved using a refractive index (RI) detector, which is a universal detector for carbohydrates. usda.gov For enhanced sensitivity or when analyzing derivatized sugars, UV detectors or mass spectrometers can be used. researchgate.net Studies have demonstrated the use of HPLC to quantify the release of arabinose from oligosaccharides, with retention times for arabinose being distinct from other sugars like xylose. researchgate.net

Table 4: Example HPLC Conditions for Monosaccharide Analysis

ParameterCondition
ColumnAmino-propyl bonded silica (e.g., COL-AMINO 150 x 4.6 mm)
Mobile PhaseAcetonitrile:Water (75:25 v/v)
Flow Rate1.0 mL/min
Temperature35 °C
DetectorRefractive Index (RI)
Example Retention Time (Arabinose)~4.7 min

Note: Conditions and retention times are illustrative and vary significantly between systems and applications. emu.ee

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for carbohydrate analysis. However, due to the low volatility of sugars, they must first be chemically modified into volatile derivatives. scielo.br

Two common derivatization procedures for this compound are:

Trimethylsilylation (TMS): Hydroxyl groups are converted to trimethylsilyl ethers. This method is relatively simple and produces volatile derivatives suitable for GC analysis. GC-MS analysis of TMS derivatives has been used to identify and quantify this compound conjugates released from plant materials. researchgate.net

Acetylation after Reduction and Methylation: This is the basis of methylation analysis, a classic technique for determining glycosidic linkages. semanticscholar.org The carbohydrate is first permethylated, then hydrolyzed, reduced to the corresponding alditols (e.g., arabitol), and finally acetylated. The resulting partially O-methylated alditol acetates (PMAAs) are volatile and can be separated by GC. scielo.br Their mass spectra, generated by electron ionization (EI), provide characteristic fragmentation patterns that identify the positions of the original linkages. scielo.brscielo.br

The combination of the high resolving power of capillary GC and the definitive identification capabilities of MS makes GC-MS an invaluable tool for the detailed structural analysis of this compound within complex carbohydrates. scielo.brsemanticscholar.org

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of this compound and its derivatives. This method offers high resolution, sensitivity, and requires only minute sample volumes. A notable application of CE is in the analysis of complex carbohydrates, such as the structural components of lipoarabinomannan, a glycolipid found in mycobacteria where this compound is a key constituent.

One of the advanced approaches in this field is capillary zone electrophoresis (CZE) combined with multi-layered water-alkali solvent stacking for online concentration. This technique significantly enhances the detection of monosaccharides like mannose and arabinose, as well as their oligosaccharides. The in-capillary ionization of the saccharides under highly alkaline conditions, which causes structural deprotonation, is central to this method. This approach has proven particularly effective for analyzing highly polymerized arabino-oligosaccharides, which are otherwise difficult to ionize and detect. For instance, a 15-fold electrolyte-water-injection plug has been shown to enable the detection of concentrations one-third lower than those detectable without online concentration, with notable success in the analysis of arabinooctaose.

The separation of arabinose from other monosaccharides, such as mannose, can be challenging due to their similar structures. However, CE coupled with electrospray ionization mass spectrometry (ESI-MS) provides a robust solution. While complete baseline separation of arabinose and mannose derivatives (like their 8-aminopyrene-1,3,6-trisulfonic acid (APTS) labeled forms) can be difficult to achieve with CE alone, the mass spectrometry data allows for their unambiguous identification. Different buffer systems, such as triethylammonium phosphate (B84403) and triethylammonium formate, have been investigated to optimize the separation and ionization of these carbohydrate derivatives.

Analyte Migration Time (min) with Triethylammonium Phosphate Buffer (pH 2.4) Migration Time (min) with Triethylammonium Phosphate Buffer (pH 1.9)
Arabinose-APTS 5.78 5.87
Mannose-APTS 6.08 6.18
Maltose-APTS 6.73 6.93
Maltotriose-APTS 7.60 7.82
Maltotetraose-APTS 8.58 8.74

Conformational Analysis of this compound and its Oligosaccharides

The biological function of oligosaccharides containing this compound is intrinsically linked to their three-dimensional structure. Therefore, understanding the conformational preferences of the furanose ring is of paramount importance.

Computational Modeling and Molecular Dynamics

Computational methods are indispensable tools for investigating the conformational landscape of this compound. A variety of techniques, from molecular mechanics to high-level quantum mechanics calculations, have been employed to predict the preferred conformations and to complement experimental data.

Density functional theory (DFT) calculations have been instrumental in deriving Karplus relationships specifically tailored for arabinofuranoside ring systems. These relationships are crucial for correlating experimentally determined three-bond proton-proton coupling constants (³JH,H) with dihedral angles, thereby providing insights into the ring's pucker. Molecular dynamics (MD) simulations, often using force fields like GLYCAM and CHARMM, are used to explore the conformational space of these molecules over time. The combination of MD simulations with DFT-derived Karplus equations has shown good agreement with experimental ³JH,H values for α-arabinofuranosides. However, for β-arabinofuranosides, achieving a good correlation between computed and experimental values has proven more challenging, with discrepancies observed for ³J2,3 and ³J3,4 couplings.

A systematic pseudo-Monte Carlo search followed by optimization with the AMBER molecular mechanics force field has been used to generate extensive libraries of conformers for arabinofuranoside derivatives. Subsequent ab initio and DFT calculations on a subset of these conformers, considering both gas and aqueous phases, have highlighted the significant role of entropic contributions to the Gibbs free energy in determining the conformational preferences. Furthermore, the inclusion of solvation models, such as the MN-GSM model, has been shown to improve the agreement between theoretical predictions and experimental data obtained from NMR studies.

Computational Method Key Findings
DFT with tailored Karplus relationships Good agreement with experimental ³JH,H values for α-arabinofuranosides.
MD simulations (GLYCAM, CHARMM) Provides probability distributions of conformers.
Pseudo-Monte Carlo with AMBER Generates a large library of possible conformers.
Ab initio and DFT with solvation models Highlights the importance of entropy and solvation in determining conformational preferences.

Experimental Conformational Probes

Experimental techniques provide the ground truth for validating computational models and offer direct insights into the conformational behavior of this compound and its oligosaccharides in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying the conformation of these molecules in solution. The measurement of ³JH,H coupling constants is a cornerstone of this analysis, as these values are directly related to the dihedral angles between adjacent protons and thus provide information about the pucker of the furanose ring. For example, the analysis of ¹H NMR spectra allows for the determination of the conformational equilibrium of the furanose ring, which is often a dynamic exchange between different puckered forms.

To further probe the conformational landscape, researchers have synthesized arabinofuranosyl oligosaccharide analogues where one of the rings is conformationally "locked" into a specific pucker, such as the E₃ or ⁰E conformation. The synthesis of these locked scaffolds allows for a systematic investigation of how the conformation of one furanose ring influences the conformational preferences of adjacent, unrestricted rings. Subsequent analysis of these locked analogues by ¹H NMR spectroscopy has demonstrated that a conformationally restricted residue does not exert a significant influence on the conformers populated by neighboring furanose rings.

X-ray crystallography provides definitive, high-resolution structural information in the solid state. While obtaining suitable crystals of oligosaccharides can be challenging, the crystal structures of enzymes that bind to or process this compound-containing substrates can provide valuable "snapshots" of the bound conformation of the carbohydrate. For instance, the crystallization and X-ray diffraction analysis of β-L-arabinofuranosidases have revealed the structural details of the enzyme's active site with bound this compound, offering insights into the conformation it adopts upon binding.

Experimental Probe Information Obtained
¹H NMR Spectroscopy (³JH,H coupling constants) Dihedral angles, ring pucker, conformational equilibrium in solution.
Synthesis of Conformationally Locked Analogues Elucidation of inter-residue conformational influences.
X-ray Crystallography High-resolution solid-state structure, conformation in enzyme active sites.

Synthetic Chemistry of L Arabinofuranose Derivatives and Analogues

Stereoselective Synthesis of L-Arabinofuranose Derivatives

The precise spatial arrangement of hydroxyl groups on the this compound ring is a critical feature exploited by chemists to direct the stereochemical outcome of reactions. This control is paramount in the synthesis of derivatives where biological activity is dependent on a specific three-dimensional structure.

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. The "unnatural" L-configuration of arabinofuranose can confer unique pharmacological properties, such as enhanced stability against enzymatic degradation.

A notable strategy involves the stereoselective preparation of N-(α-L-arabinofuranos-1-yl)-L-amino acids. researchgate.net This multi-step synthesis begins with the acetylation of L-arabinose to yield 1,2,3,5-tetra-O-acetyl-L-arabinofuranose. researchgate.net Subsequent removal of the anomeric acetyl group, followed by a Mitsunobu reaction with protected L-amino acid esters, predominantly forms the desired α-anomer over the β-anomer in ratios as high as 9:1. researchgate.net Deprotection steps then yield the final N-glycosyl-L-amino acid products. researchgate.net

StepReagents/ConditionsProductYieldα:β Ratio
1Acetic anhydride, sodium acetate1,2,3,5-tetra-O-acetyl-L-arabinofuranose90%N/A
2Hydrazine acetate2,3,5-tri-O-acetyl-L-arabinofuranose-N/A
3N-(2-nitrophenylsulfonyl)-L-amino acid t-butyl esters, triphenylphosphine2,3,5-tri-O-acetyl-L-arabinofuranosyl-L-[N-(2-nitrophenylsulfonyl)]amino acid t-butylesters-8:1 to 9:1
4NaOCH₃N-(L-arabinofuranosyl)-N-(2-nitrobenzenesulfonyl)-L-amino acids90-96%N/A
5N-ethyldiisopropylamine, thiophenolN-(L-arabinose-1-yl)-L-amino acids70-79%N/A

Enzymatic approaches offer an alternative pathway for producing arabinofuranosyl nucleotide analogues. nih.govresearchgate.net An in vitro synthetic enzymatic biosystem has been constructed to produce arabinosides from less expensive nucleosides. nih.govresearchgate.net This system employs a cascade of enzymes to isomerize the ribose moiety of a starting nucleoside into arabinose. nih.gov Under optimized conditions, this method successfully converted guanosine (B1672433) into arabinofuranosylguanine with a 24% yield and was also capable of producing other arabinosides like vidarabine (B1017) and spongouridine. nih.govresearchgate.net

Modified C-nucleosides, where the base is connected to the sugar via a C-C bond, have also been synthesized using L-arabinose as the starting material. researchgate.net For instance, treatment of L-arabinose with malononitrile (B47326) yields an intermediate that can be further modified to create complex heterocyclic systems attached to the furanose ring, such as 2-methyl-4-oxothiazolyl β-L-arabinfurano [1, 2:4, 5] oxazoline. researchgate.net

Glycosidase inhibitors are valuable tools for studying carbohydrate metabolism and have potential as therapeutic agents. Activity-based probes (ABPs) are a specialized class of inhibitors that form a covalent bond with the target enzyme, facilitating its identification and characterization.

The rational design and synthesis of inhibitors for α-L-arabinofuranosidases have been achieved by creating molecules that mimic the structure and conformation of the natural substrate. nih.govacs.org A synthetic route inspired by the synthesis of cyclophellitol (B163102) derivatives was developed to produce α-L-arabinofuranose-configured inhibitors. nih.govacs.org A key step in this process is the Wittig–Still rearrangement. nih.govacs.org The synthesis starts not from L-arabinose itself, but from methyl α-D-galactopyranoside, which is converted over nine steps into an α-L-arabinofuranose-configured cyclopentene (B43876) intermediate. nih.govacs.org

This cyclopentene intermediate serves as a precursor to various covalent inhibitors:

Epoxides: Epoxidation of the cyclopentene with m-CPBA can yield a mixture of β-L- and α-L-epoxides. nih.gov Strategic placement of protecting groups can influence the stereochemical outcome of the epoxidation to favor the desired α-L-epoxide, which acts as a mechanism-based inhibitor. nih.gov

Cyclic Sulfates: Oxidation of the cyclopentene-derived diol with reagents like NaIO₄ and RuCl₃·3H₂O, followed by treatment with thionyl chloride and further oxidation, yields a cyclic sulfate. nih.govacs.org This functional group is designed to react with nucleophilic residues in the enzyme's active site. nih.govacs.org

Inhibitor TypeKey IntermediateKey Reaction Steps
α-L-arabinofuranose-configured epoxideα-L-arabinofuranose-configured cyclopenteneEpoxidation with m-CPBA
α-L-arabinofuranose-configured cyclic sulfatecis-α-L-diol derived from cyclopenteneOxidation (NaIO₄/RuCl₃), reaction with thionyl chloride, further oxidation

This compound as a Chiral Building Block in Organic Synthesis

The well-defined stereochemistry of this compound makes it a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure natural products used as starting materials in synthesis. This allows chemists to build complex molecular architectures with predictable stereochemistry, bypassing the need for asymmetric synthesis steps.

Derivatives of arabinose can be transformed into chiral catalysts for use in asymmetric reactions. Although one study explicitly details the synthesis from D-arabinose, the chemical principles are directly applicable to L-arabinose for creating the opposite enantiomer of the catalyst. Chiral hydroxylated pyrrolidine (B122466) catalysts have been synthesized from arabinose in a seven-step process. researchgate.net These catalysts have proven effective in promoting intramolecular Diels-Alder (IMDA) reactions of trienes, demonstrating the utility of the sugar scaffold in organocatalysis. researchgate.net The ability to easily introduce various aromatic substituents via a Grignard reaction allows for the fine-tuning of the catalyst's performance to optimize stereoselectivity in different reactions. researchgate.net

This compound is a foundational block for creating novel and selectively protected derivatives that are, in turn, building blocks for more complex molecules. A method has been developed for the ring-opening of acylated β-D-arabinofuranose 1,2,5-orthobenzoates using various nucleophiles. nih.gov This process provides access to selectively protected arabinofuranose derivatives in high yields, which are valuable for the controlled assembly of linear and branched oligoarabinofuranosides—polymers of arabinofuranose found in plant cell walls. nih.gov

The synthesis of 2-amino-2-deoxy-L-arabinose (L-arabinosamine) is another example of creating a novel chemical entity from L-arabinose. acs.org Ultimately, the nucleoside analogues and glycosidase inhibitors detailed in the previous sections represent significant classes of novel chemical entities derived from the this compound scaffold, highlighting its importance in medicinal chemistry and chemical biology. researchgate.netnih.govacs.org

Q & A

Q. What experimental designs are optimal for studying this compound’s role in xylan biodegradation?

  • Methodological Answer : Use in vitro assays with model substrates like arabinoxylan, supplemented with purified enzymes (e.g., xylanases, α-glucuronidases, and arabinofuranosidases). Monitor hydrolysis via HPLC or mass spectrometry. For example, GH43 arabinofuranosidases preferentially cleave α-1,2/α-1,3 linkages in singly substituted xylose residues, while GH146 enzymes target doubly substituted residues .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in this compound-enzyme binding modes?

  • Methodological Answer : Co-crystallize enzymes (e.g., GH127 or GH146) with this compound derivatives (e.g., thioglycosides) to capture transition states. For instance, HypBA1 (GH127) structures revealed the anomeric carbon of this compound positioned adjacent to catalytic cysteine residues (C417), suggesting a covalent intermediate . Contrastingly, GH43 enzymes show non-specific binding in some structures, requiring mutagenesis (e.g., C416A) to validate mechanistic roles .

Q. What strategies address contradictions in substrate specificity among α-L-arabinofuranosidases?

  • Methodological Answer : Combine kinetic assays with structural biology. For example, Penicillium chrysogenum GH43 preferentially cleaves single-substituted arabinosyl chains, while Bifidobacterium GH51 acts on doubly substituted residues . Site-directed mutagenesis of active-site residues (e.g., W183 in GH43) can alter specificity, as shown by reduced activity toward branched substrates .

Q. How can researchers engineer this compound-metabolizing enzymes for enhanced thermostability?

  • Methodological Answer : Use directed evolution or rational design focusing on stabilizing residues (e.g., proline substitutions in loops, disulfide bridges). Thermostable variants of Bacteroides thetaiotaomicron GH146 retained activity at 60°C, validated via differential scanning calorimetry (DSC) and activity assays at elevated temperatures .

Q. What advanced techniques elucidate this compound’s role in arabinogalactan-protein (AGP) hydration dynamics?

  • Methodological Answer : Employ solid-state NMR and molecular dynamics (MD) simulations. For example, hydrated AGP films showed water adsorption correlated with α-L-arabinofuranose side-chain flexibility, measured via ²H NMR relaxation . Neutron scattering can further probe water mobility in arabinofuranose-rich regions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s inhibitory effects in glycosidase assays?

  • Methodological Answer : Context-dependent inhibition is common. For instance, this compound competitively inhibits β-xylosidases (GH43) at mM concentrations (Ki = 1.2 mM), but synergizes with xylose in mixed-substrate systems . Validate via isothermal titration calorimetry (ITC) to measure binding affinities under varying pH and ionic conditions.

Experimental Design Tables

Parameter Recommended Approach Reference
Enzyme Activity Assay 10 mg/mL wheat arabinoxylan, 40°C, pH 4.5 (GH43) or pH 7.5 (GH127)
Structural Analysis X-ray crystallography (1.8–2.2 Å resolution) with PDB deposition
Quantification HPAEC-PAD (Dionex Carbopac PA20 column, 0.2 mL/min)

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.